molecular formula C9H11Cl2NO B1432114 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1803565-78-7

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B1432114
CAS No.: 1803565-78-7
M. Wt: 220.09 g/mol
InChI Key: SDXKIWRZAIGXJT-UHFFFAOYSA-N
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Description

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 2-chloroaniline with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through a cyclization process to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted benzoxazine derivatives .

Scientific Research Applications

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-6-5-11-8-4-2-3-7(10)9(8)12-6;/h2-4,6,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKIWRZAIGXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Reactant of Route 6
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

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